N-[(2Z)-4-(biphenyl-4-yl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline
Description
The compound (2Z)-4-{[1,1’-BIPHENYL]-4-YL}-3-[2-(4-METHOXYPHENYL)ETHYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic molecule that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Properties
Molecular Formula |
C30H26N2OS |
|---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
3-[2-(4-methoxyphenyl)ethyl]-N-phenyl-4-(4-phenylphenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C30H26N2OS/c1-33-28-18-12-23(13-19-28)20-21-32-29(22-34-30(32)31-27-10-6-3-7-11-27)26-16-14-25(15-17-26)24-8-4-2-5-9-24/h2-19,22H,20-21H2,1H3 |
InChI Key |
QOFWZSRQFVHDPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=CSC2=NC3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-{[1,1’-BIPHENYL]-4-YL}-3-[2-(4-METHOXYPHENYL)ETHYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves a multi-step process. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a biphenyl-substituted thioamide with a methoxyphenyl-substituted aldehyde in the presence of a base can lead to the formation of the thiazole ring.
Introduction of the Biphenyl and Methoxyphenyl Groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate biphenyl and methoxyphenyl halides and palladium catalysts.
Final Cyclization and Purification: The final step involves the cyclization of the intermediate compounds to form the desired thiazole derivative, followed by purification using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability and cost-effectiveness of the synthesis.
Chemical Reactions Analysis
Types of Reactions
The compound (2Z)-4-{[1,1’-BIPHENYL]-4-YL}-3-[2-(4-METHOXYPHENYL)ETHYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form dihydrothiazoles or thiazolidines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, palladium catalysts for coupling reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiazoles, thiazolidines.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
The compound (2Z)-4-{[1,1’-BIPHENYL]-4-YL}-3-[2-(4-METHOXYPHENYL)ETHYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers or nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of (2Z)-4-{[1,1’-BIPHENYL]-4-YL}-3-[2-(4-METHOXYPHENYL)ETHYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, its biphenyl and methoxyphenyl groups may facilitate interactions with cellular membranes or receptors, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole ring structures but different substituents, such as 2-aminothiazole or 2-mercaptothiazole.
Biphenyl Compounds: Molecules containing biphenyl groups, such as biphenyl-4-carboxylic acid or 4,4’-dibromobiphenyl.
Methoxyphenyl Compounds: Compounds with methoxyphenyl groups, such as 4-methoxyphenylacetic acid or 4-methoxyphenylhydrazine.
Uniqueness
The uniqueness of (2Z)-4-{[1,1’-BIPHENYL]-4-YL}-3-[2-(4-METHOXYPHENYL)ETHYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE lies in its combination of structural features, including the thiazole ring, biphenyl group, and methoxyphenyl group
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
